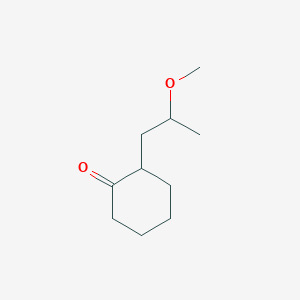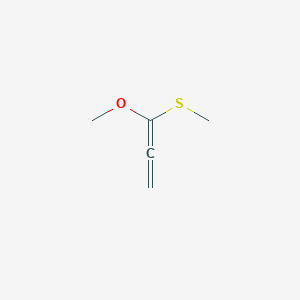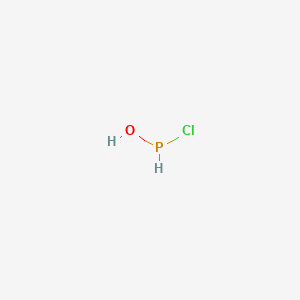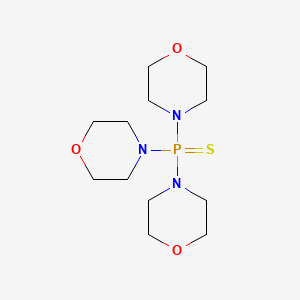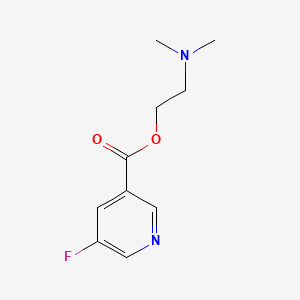![molecular formula C22H30N2O4Sn B14703418 4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline CAS No. 20556-88-1](/img/structure/B14703418.png)
4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline is an organotin compound with the molecular formula C22H30N2O4Sn. This compound is characterized by the presence of a stannane (tin) center bonded to two butyl groups and two oxycarbonyl groups, which are further linked to aniline moieties. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry.
Métodos De Preparación
The synthesis of 4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline typically involves the reaction of dibutyltin oxide with 4,4’-diaminodiphenyl carbonate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or xylene to facilitate the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. After completion, the product is purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced tin species.
Substitution: The aniline moieties can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Hydrolysis: The oxycarbonyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and corresponding tin derivatives.
Aplicaciones Científicas De Investigación
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique structure allows it to facilitate these reactions efficiently.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biological molecules is of significant interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections. Its ability to interact with cellular components makes it a promising candidate for drug development.
Industry: In the industrial sector, it is used in the production of high-performance materials, such as polymers and coatings. Its role as a stabilizer and catalyst in these processes is crucial for achieving desired material properties.
Mecanismo De Acción
The mechanism of action of 4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline involves its interaction with molecular targets such as enzymes and cellular membranes. The tin center can coordinate with various ligands, leading to the formation of stable complexes. These complexes can disrupt cellular processes, such as enzyme activity and membrane integrity, resulting in antimicrobial or anticancer effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its biological activity, causing oxidative stress in target cells.
Comparación Con Compuestos Similares
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide and antifouling agent, tributyltin chloride has a different structure and application profile compared to 4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline.
Dibutyltin dilaurate: Commonly used as a catalyst in polyurethane production, dibutyltin dilaurate has a similar tin center but different ligands, leading to distinct chemical properties and applications.
Triphenyltin hydroxide: Used as a fungicide, triphenyltin hydroxide has a different organic framework, highlighting the diversity of organotin compounds in terms of structure and function.
Propiedades
Número CAS |
20556-88-1 |
|---|---|
Fórmula molecular |
C22H30N2O4Sn |
Peso molecular |
505.2 g/mol |
Nombre IUPAC |
[(4-aminobenzoyl)oxy-dibutylstannyl] 4-aminobenzoate |
InChI |
InChI=1S/2C7H7NO2.2C4H9.Sn/c2*8-6-3-1-5(2-4-6)7(9)10;2*1-3-4-2;/h2*1-4H,8H2,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
LVLNVRWBEGWOQS-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)C1=CC=C(C=C1)N)OC(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


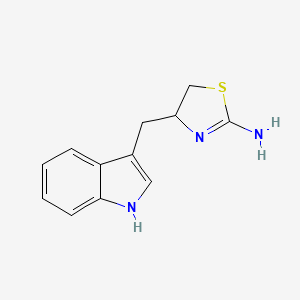


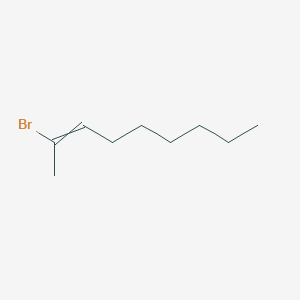


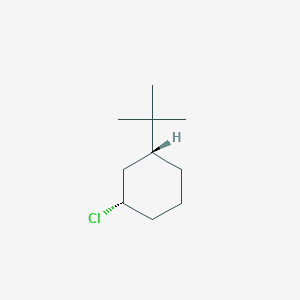
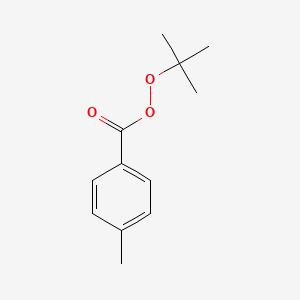
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
